molecular formula C11H10O4 B069577 cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene CAS No. 162794-84-5

cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene

Cat. No. B069577
M. Wt: 206.19 g/mol
InChI Key: ZSELXDLKMICUKK-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene, also known as DHCDN, is a naturally occurring compound derived from the plant, Rubia cordifolia. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism Of Action

The mechanism of action of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene is not fully understood, but it is thought to act through a number of different pathways. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the NF-κB pathway. It also has the ability to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.

Biochemical And Physiological Effects

Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, to inhibit the growth of cancer cells, and to have antimicrobial properties. It has also been shown to have a protective effect on the liver and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene is its natural origin, which makes it a potentially safer alternative to synthetic drugs. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in some applications.

Future Directions

There are a number of potential future directions for research on cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene. One area of interest is its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer treatment, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene and to identify any potential side effects or limitations of its use.
Conclusion
cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene is a naturally occurring compound with a range of potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial effects, and has shown promise as a potential treatment for a variety of diseases. While there are still limitations and areas of uncertainty surrounding its use, the potential benefits of cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene make it a promising area for future research.

Synthesis Methods

Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene can be synthesized from the roots of Rubia cordifolia using a variety of methods, including Soxhlet extraction, column chromatography, and high-performance liquid chromatography. The most common method involves the extraction of the plant material with a suitable solvent, such as ethanol or methanol, followed by purification using column chromatography or HPLC.

Scientific Research Applications

Cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial effects, making it a promising candidate for the development of new drugs.

properties

CAS RN

162794-84-5

Product Name

cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(7S,8R)-7,8-dihydroxy-7,8-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H10O4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H,(H,14,15)/t8-,10-/m0/s1

InChI Key

ZSELXDLKMICUKK-WPRPVWTQSA-N

Isomeric SMILES

C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)C(=O)O

SMILES

C1=CC2=C(C(C(C=C2)O)O)C(=C1)C(=O)O

Canonical SMILES

C1=CC2=C(C(C(C=C2)O)O)C(=C1)C(=O)O

Origin of Product

United States

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